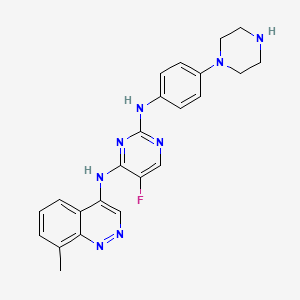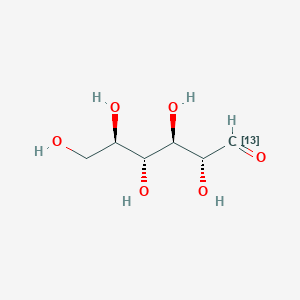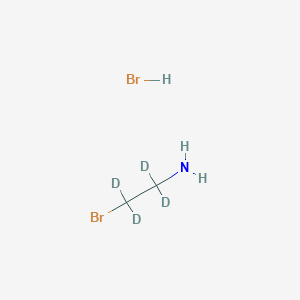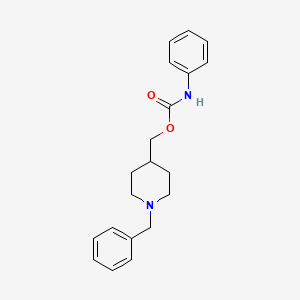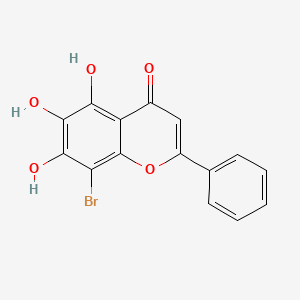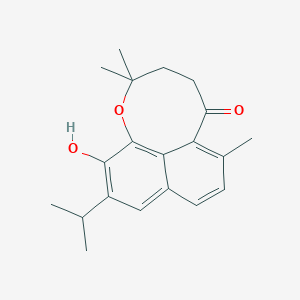
Viroxocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viroxocin is a diterpenoid compound that can be isolated from the roots of Salvia viridis L. cvar. Blue Jeans. It exhibits weak antibacterial activity and is primarily used for scientific research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Viroxocin can be synthesized from its direct precursor, 1-oxomicrostegiol, which is also a diterpenoid extracted from the roots of Salvia viridis L. cvar. Blue Jeans . The synthetic route involves the oxidation of 1-oxomicrostegiol under specific reaction conditions to yield this compound.
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound due to its primary use in research. The compound is typically prepared in small quantities in laboratory settings for experimental purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Viroxocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Viroxocin has a range of applications in scientific research, including:
Chemistry: Used as a model compound to study diterpenoid chemistry and reaction mechanisms.
Biology: Investigated for its weak antibacterial properties and potential effects on bacterial growth.
Medicine: Explored for its potential therapeutic applications, although its weak antibacterial activity limits its use.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in analytical studies
Wirkmechanismus
The mechanism by which Viroxocin exerts its effects involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with essential bacterial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vancomycin: A glycopeptide antibiotic with a different structure but similar antibacterial properties.
Digoxin: A cardiac glycoside with a different mechanism of action but similar diterpenoid structure.
Shiga Toxins: Bacterial exotoxins with different structures and mechanisms but similar antibacterial effects .
Uniqueness
Viroxocin is unique due to its specific diterpenoid structure and its origin from Salvia viridis L. cvar. Blue Jeans. Its weak antibacterial activity and specific chemical properties make it a valuable compound for research purposes, distinguishing it from other more potent antibacterial agents .
Eigenschaften
Molekularformel |
C20H24O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
8-hydroxy-2,11,11-trimethyl-7-propan-2-yl-10-oxatricyclo[7.5.1.05,15]pentadeca-1,3,5,7,9(15)-pentaen-14-one |
InChI |
InChI=1S/C20H24O3/c1-11(2)14-10-13-7-6-12(3)16-15(21)8-9-20(4,5)23-19(17(13)16)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3 |
InChI-Schlüssel |
RKQKZFFJERBAPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=O)CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
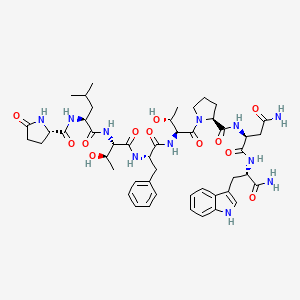
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
